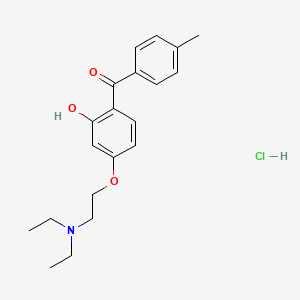
(4-(2-(Diethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(Diethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes both diethylamino and hydroxyphenyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Diethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzoyl chloride with 2-(diethylamino)ethanol in the presence of a base such as triethylamine. This reaction forms the intermediate (4-(2-(Diethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-(Diethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(2-(Diethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-(2-(Diethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone
- (4-(2-(Diethylamino)ethoxy)-2-hydroxyphenyl) (4-chlorophenyl) ketone
- (4-(2-(Diethylamino)ethoxy)-2-hydroxyphenyl) (4-methoxyphenyl) ketone
Uniqueness
(4-(2-(Diethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethylamino and hydroxyphenyl groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
84604-83-1 |
|---|---|
Formule moléculaire |
C20H26ClNO3 |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
[4-[2-(diethylamino)ethoxy]-2-hydroxyphenyl]-(4-methylphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-4-21(5-2)12-13-24-17-10-11-18(19(22)14-17)20(23)16-8-6-15(3)7-9-16;/h6-11,14,22H,4-5,12-13H2,1-3H3;1H |
Clé InChI |
OQHOMAPBCAZVBZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)

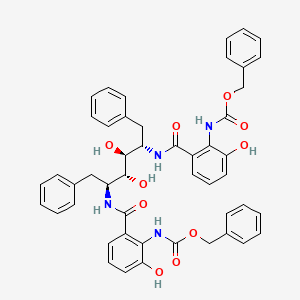
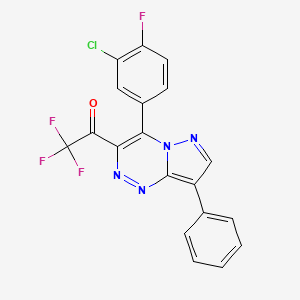

![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)

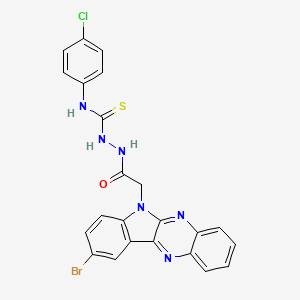
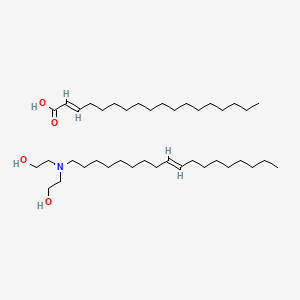
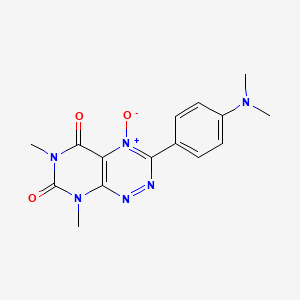


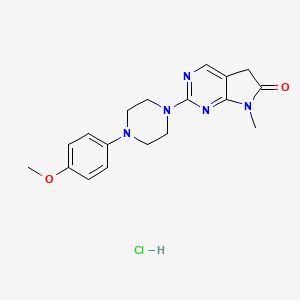
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
